Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (TBAHPC) is an organic compound with a wide range of uses in the scientific research community. It is an important reagent in organic synthesis, and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Chemical Group Migration
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate demonstrates interesting chemical properties, such as N→O tert-butyloxycarbonyl (Boc) group migration. This process involves an unusual nine-membered cyclic transition state, indicating a unique intramolecular mechanism (Xue & Silverman, 2010).
Synthesis of Biotin Intermediates
It is an important intermediate in the synthesis of Biotin, a water-soluble vitamin crucial for metabolic cycles including the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis process from L-cystine is notable for its overall yield of 54% through three steps, highlighting its utility in the production of biotin (Qin et al., 2014).
Use as a Chiral Auxiliary
This compound serves as a chiral auxiliary in organic synthesis. It aids in the preparation of various compounds, including enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate. This highlights its role in synthesizing complex organic molecules with specific stereochemical configurations (Studer, Hintermann & Seebach, 1995).
Role in Ketoester Reduction
This compound is also involved in the Ru(II)‐BINAP reduction of ketoesters derived from hydroxyproline. This demonstrates its utility in facilitating complex reduction reactions in organic synthesis (King, Armstrong & Keller, 2005).
Pharmaceutical Synthesis Applications
It serves as an intermediate in synthesizing pharmaceutically active substances. For instance, the synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, optimized for industrial preparation, underlines its significance in pharmaceutical manufacturing (Han et al., 2018).
In Organic Synthesis
The compound has been used for synthesizing substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating its versatility in organic synthesis and chemical transformations (Boev et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as probes for nmr studies of macromolecular complexes .
Mode of Action
It’s worth noting that tert-butyl groups, due to their three chemically identical methyl groups, exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes .
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some leading to the activation of enzymatic pathways, while others result in inhibition. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation. Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and nucleotide metabolism. These interactions can influence metabolic flux and alter the levels of specific metabolites. By modulating these pathways, the compound can impact overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442099 | |
Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773826-73-6, 872714-78-8 | |
Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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